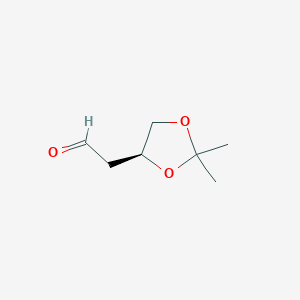

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde

Description

The exact mass of the compound (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)9-5-6(10-7)3-4-8/h4,6H,3,5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASUVKNKERZYGZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454541 | |

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32233-44-6 | |

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde

Introduction: A Key Chiral Building Block

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, a derivative of L-glyceraldehyde, is a valuable chiral intermediate in asymmetric organic synthesis. Its structure incorporates a protected diol within a stable dioxolane ring and a reactive aldehyde functional group, making it a versatile precursor for constructing complex stereospecific molecules, including pharmaceuticals and natural products. The acetal group (dioxolane) serves as a robust protecting group for the diol, stable under basic, oxidative, and reductive conditions, yet readily removable under acidic conditions, allowing for selective transformations at other parts of the molecule.[1][2]

This guide provides a comprehensive overview of the known physical properties of this compound, outlines a framework for its empirical characterization, and discusses the critical safety and handling protocols necessary for its use in a research and development setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and molecular identifiers for (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | PubChem[3] |

| CAS Number | 32233-44-6 | PubChem[3] |

| Molecular Formula | C₇H₁₂O₃ | PubChem[3] |

| Molecular Weight | 144.17 g/mol | PubChem[3] |

| Canonical SMILES | CC1(OCCC=O)C | PubChem[3] |

| InChIKey | BASUVKNKERZYGZ-LURJTMIESA-N | PubChem[3] |

Core Physical and Chemical Properties

A precise understanding of a compound's physical properties is essential for designing reaction conditions, purification strategies, and appropriate storage protocols.

Quantitative Physical Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes available computed and known properties. Researchers should consider the experimental determination of key parameters, such as boiling point and density, as a primary quality control step.

| Property | Value / Information | Comments |

| Physical State | Expected to be a liquid at room temperature. | Based on related structures and GHS classification as a combustible liquid.[3] |

| Boiling Point | No experimental data available in cited sources. | Requires experimental determination (see Section 4.1). |

| Melting Point | No experimental data available in cited sources. | Requires experimental determination. |

| Density | No experimental data available in cited sources. | Requires experimental determination (see Section 4.2). |

| Refractive Index | No experimental data available in cited sources. | Requires experimental determination (see Section 4.3). |

| XLogP3 (Computed) | -0.1 | A computed measure of hydrophobicity.[3] |

Stability and Reactivity

-

Acid Sensitivity : The 1,3-dioxolane ring is an acetal, which is inherently labile under acidic conditions.[2] Exposure to strong or even mild Brønsted or Lewis acids will catalyze hydrolysis, cleaving the protecting group to reveal the diol functionality. This reactivity is the cornerstone of its utility as a protected intermediate.

-

Base and Nucleophile Stability : The compound is stable to strong bases, organometallics, and other nucleophilic reagents, which will preferentially react at the aldehyde carbonyl.[2]

-

Oxidative Stability : The dioxolane ring is generally stable to common oxidizing agents. The aldehyde group, however, is readily oxidized to the corresponding carboxylic acid.

-

Thermal Stability : Aldehydes can be prone to decomposition or oligomerization upon heating. Distillation, if required, should be performed with care, preferably under reduced pressure to lower the boiling point and minimize thermal stress.

Safety, Handling, and Storage

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde is classified with specific hazards that mandate rigorous safety protocols.

GHS Hazard Classification

| Hazard Code | Statement | Class | Source |

| H227 | Combustible liquid | Flammable Liquid, Category 4 | PubChem[3] |

| H315 | Causes skin irritation | Skin Irritant, Category 2 | PubChem[3], chemical-label.com[4] |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A | PubChem[3], chemical-label.com[4] |

| H335 | May cause respiratory irritation | STOT SE, Category 3 | PubChem[3], chemical-label.com[4] |

Recommended Handling Procedures

Given the hazards, the following precautions are mandatory:

-

Ventilation : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield to protect against skin and eye contact.[5]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.[5][6]

-

Emergency Response : In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[5]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential oxidation or reaction with atmospheric moisture over long-term storage.

A Framework for Experimental Characterization

For any new batch or for compounds with limited published data, a systematic experimental workflow is required to validate identity and quantify physical properties. This process is a self-validating system, ensuring that subsequent experiments are based on a well-characterized material.

Caption: Workflow for the comprehensive characterization of a chemical intermediate.

Protocol: Boiling Point Determination by Vacuum Distillation

-

Causality : The aldehyde functionality can be sensitive to high temperatures. Determining the boiling point under reduced pressure minimizes the risk of thermal decomposition, providing a more accurate value and preserving the material.

-

Methodology :

-

Assemble a short-path distillation apparatus.

-

Place a sample of the purified compound (1-2 mL) in the distillation flask with a small magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a pressure gauge (manometer).

-

Slowly reduce the pressure to a stable, known value (e.g., 10 mmHg).

-

Begin heating the distillation flask gently using an oil bath.

-

Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

-

Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.

-

Protocol: Density Measurement

-

Causality : Density is a fundamental physical constant useful for identity confirmation and for converting between mass and volume.

-

Methodology :

-

Use a calibrated pycnometer (specific gravity bottle) of a known volume (e.g., 1 mL).

-

Record the mass of the clean, dry, and empty pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to a constant, known temperature (e.g., 20.0 °C) in a water bath.

-

Record the mass of the filled pycnometer.

-

Calculate the density using the formula: ρ = (mass of sample) / (volume of pycnometer).

-

Protocol: Refractive Index Measurement

-

Causality : The refractive index is a highly sensitive measure of a substance's purity and identity.

-

Methodology :

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism temperature is controlled and stable, typically at 20.0 °C.

-

Apply a few drops of the sample to the lower prism.

-

Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

-

References

- Guidechem. (4S)-2,2-Dimethyl-1,3-Dioxolane-4-Acetaldehyde 32233-44-6 wiki.

- Chemical-Label.com. 2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde.

- PubChem. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde.

- PubChem. (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- Chemsrc. CAS#:32233-44-6 | (4S)-2,2-Dimethyl-1,3-Dioxolane-4-Acetaldehyde.

- MySkinRecipes. 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde.

- Safety Data Sheet. Generic SDS for a combustible liquid mixture.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Safety Data Sheet. Generic SDS for (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

- Sigma-Aldrich. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- ChemicalBook. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- ResearchGate. (4S)‐2,2‐Dimethyl‐1,3‐dioxolane‐4‐carboxaldehyde.

- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde | C7H12O3 | CID 11084008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. rbnainfo.com [rbnainfo.com]

- 6. fishersci.com [fishersci.com]

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde CAS number 32233-44-6

An In-Depth Technical Guide to (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde (L-Garner's Aldehyde)

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, widely known in the scientific community as L-Garner's aldehyde, is a cornerstone of modern asymmetric synthesis.[1][2] With the CAS Number 32233-44-6, this configurationally stable aldehyde has become one of the most cited chiral building blocks since its introduction.[1] Its value stems from its origin in the "chiral pool," being readily synthesized from the naturally occurring and inexpensive amino acid, L-serine.[2][3] This accessibility provides a gateway to a vast array of complex, enantiomerically pure molecules.

This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, properties, and applications of L-Garner's aldehyde. We will explore the causality behind synthetic choices, the compound's reactivity, and its pivotal role in the construction of biologically active molecules, including natural products and pharmaceuticals.[1][3]

Physicochemical and Spectroscopic Properties

The aldehyde is a stable, yet reactive molecule, whose physical properties are critical for its handling and use in synthesis. Its structure features a protected diol in the form of a dioxolane ring, which imparts stability and influences its reactivity.[4]

Table 2.1: Physicochemical Properties of L-Garner's Aldehyde

| Property | Value | Source |

| CAS Number | 32233-44-6 | [5] |

| Molecular Formula | C₇H₁₂O₃ | [5] |

| Molecular Weight | 144.17 g/mol | [5] |

| IUPAC Name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | [5] |

| Appearance | Liquid (typical) | N/A |

| SMILES | CC1(OCCC=O)C | [5] |

| InChI Key | BASUVKNKERZYGZ-LURJTMIESA-N | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of L-Garner's aldehyde.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include: the aldehyde proton (CHO) as a triplet around 9.7 ppm, the proton on the chiral center (C4 of the dioxolane ring) as a multiplet, the diastereotopic protons of the adjacent CH₂ group, the CH₂ protons of the dioxolane ring, and two singlets for the non-equivalent methyl groups of the isopropylidene ketal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the aldehyde carbonyl, the carbons of the dioxolane ring (including the quaternary ketal carbon), and the two methyl groups.

-

IR (Infrared) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹. Other key signals include C-H stretches and C-O stretches from the dioxolane ring.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of 144.17 g/mol .[5]

Synthesis from L-Serine: Methodologies and Mechanistic Insights

The most common and practical synthesis of L-Garner's aldehyde begins with L-serine, leveraging nature's stereochemical precision.[3][6] The general strategy involves protection of the amino and carboxyl groups, formation of the isopropylidene acetal, and finally, selective reduction of the resulting ester to the aldehyde.[1]

Caption: Synthetic workflow for L-Garner's aldehyde from L-serine.

Step-by-Step Synthesis Protocol

The following protocol is a robust method for preparing L-Garner's aldehyde, achieving an overall yield of 66-71%.[1]

Step 1: Esterification of L-Serine

-

Reagents: L-Serine, Acetyl chloride (AcCl), Methanol (MeOH).

-

Procedure: L-Serine is suspended in methanol at 0 °C. Acetyl chloride is added dropwise, and the reaction is allowed to warm to 50 °C. The reaction proceeds to completion, and the solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.

-

Causality: The in-situ generation of HCl from AcCl and MeOH catalyzes the Fischer esterification of the carboxylic acid.

Step 2: N-Boc Protection

-

Reagents: L-Serine methyl ester HCl, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

-

Procedure: The methyl ester is dissolved in dichloromethane, and triethylamine is added at 0 °C, followed by (Boc)₂O. The reaction is stirred as it warms to room temperature.

-

Causality: The Boc group protects the amine, preventing it from interfering in subsequent steps and enhancing solubility in organic solvents. Et₃N acts as a base to neutralize the HCl salt and the acid generated during the reaction.

Step 3: Acetal (Dioxolane) Formation

-

Reagents: N-Boc-L-serine methyl ester, 2,2-Dimethoxypropane (DMP), Boron trifluoride etherate (BF₃·Et₂O), Dichloromethane (CH₂Cl₂).

-

Procedure: The N-Boc protected ester is dissolved in dichloromethane. A catalytic amount of BF₃·Et₂O is added, followed by DMP. The reaction is stirred at room temperature.

-

Causality: The diol (from the serine backbone) is protected as an isopropylidene ketal. This protection enhances stability and prevents side reactions at the hydroxyl group. BF₃·Et₂O is a Lewis acid catalyst that activates the DMP for reaction with the diol.[1]

Step 4: Selective Reduction to L-Garner's Aldehyde

-

Reagents: Protected acetal ester, Diisobutylaluminium hydride (DIBAL-H), Toluene.

-

Procedure: The ester is dissolved in toluene and cooled to -78 °C (typically using a dry ice/acetone bath). A solution of DIBAL-H is added slowly, maintaining the low temperature. The reaction is carefully monitored by TLC.

-

Causality: This is the most critical step. DIBAL-H is a powerful reducing agent that can reduce esters to aldehydes. However, over-reduction to the primary alcohol is a common side reaction. Performing the reaction at very low temperatures (-78 °C) is essential to trap the reaction at the aldehyde stage.[1] The low temperature stabilizes the hemiacetal intermediate formed, which upon aqueous workup, collapses to the desired aldehyde. This step is also where epimerization (loss of stereochemical integrity) at the chiral center alpha to the aldehyde can occur if the temperature is not strictly controlled.[1]

Key Reactions and Applications in Asymmetric Synthesis

The synthetic utility of L-Garner's aldehyde lies in the reactivity of its aldehyde functional group, which serves as an electrophilic handle for introducing new carbon-carbon bonds with high stereocontrol.

Caption: Reactivity of L-Garner's aldehyde and its application pathways.

Nucleophilic Additions

Nucleophilic addition to the aldehyde is the most common transformation. The inherent chirality of the molecule influences the stereochemical outcome of these additions. For example, the addition of organometallic reagents (Grignard, organolithiums) often proceeds with high diastereoselectivity, favoring the anti-adduct.[1] This stereocontrol is crucial for building up complex stereochemical arrays found in natural products.

Applications in Total Synthesis

L-Garner's aldehyde is a precursor to a wide range of biologically important molecules:

-

Iminosugars: These are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and have applications as antiviral and antidiabetic agents.[1]

-

Sphingosines and Derivatives: These are fundamental components of cell membranes and are involved in signal transduction. L-Garner's aldehyde provides the chiral backbone for their synthesis.[1]

-

Peptide Antibiotics: Many complex antibiotics contain unusual amino acid residues. The aldehyde serves as a versatile starting point for synthesizing these non-proteinogenic amino acids.[1]

-

Antiepileptic Drugs: The synthesis of drugs like (R)-lacosamide has been achieved efficiently using derivatives of L-serine, highlighting the pharmaceutical relevance of this chiral pool.[7]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the chemical integrity and ensuring the safety of personnel.

Table 5.1: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | Warning |

| Hazard Statements | H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9][10] H335: May cause respiratory irritation.[8][9] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.[9] P280: Wear protective gloves, eye protection, and face protection.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[10][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and potential peroxide formation.[13] Recommended storage temperature is often refrigerated (2-8°C).[14] |

| Stability | The aldehyde is prone to epimerization at the α-carbon, especially under basic or acidic conditions or at elevated temperatures. It can also oxidize to the corresponding carboxylic acid upon exposure to air over time.[1] |

Conclusion

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde is more than just a chemical reagent; it is a testament to the power of the chiral pool approach in organic synthesis.[3][15] Its straightforward preparation from L-serine, combined with its predictable reactivity and high stereochemical integrity, has cemented its status as an indispensable tool for chemists.[1] For researchers in drug discovery and natural product synthesis, a thorough understanding of the nuances of its preparation, handling, and reactivity is a critical asset, enabling the efficient and elegant construction of complex molecular architectures that push the boundaries of science and medicine.

References

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

-

Beilstein Journals. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]

-

Kim, H., & An, D. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(15), 4479. [Link]

-

Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803. [Link]

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein J Org Chem., 9, 2641-59. [Link]

-

Filo. (n.d.). Chiral Pool Synthesis of L-glycerol S-Serine → L-glyceraldehyde. [Link]

-

Asymmetric Synthesis. (n.d.). [Link]

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. PubMed. [Link]

-

SciSpace. (2013). (Open Access) Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]

-

ResearchGate. (n.d.). (4S)‐2,2‐Dimethyl‐1,3‐dioxolane‐4‐carboxaldehyde. [Link]

-

PubChem. (n.d.). 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde. [Link]

-

Mulzer Research Group. (n.d.). Chiral Pool Synthesis: from α-Amino Acids and Derivatives. [Link]

-

Chemsrc. (n.d.). CAS#:32233-44-6 | (4S)-2,2-Dimethyl-1,3-Dioxolane-4-Acetaldehyde. [Link]

-

Chemical-label.com. (n.d.). 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde. [Link]

-

PubChem. (n.d.). (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. [Link]

-

Safety Data Sheet. (2021). [Link]

-

MySkinRecipes. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde. [Link]

-

Georganics. (n.d.). (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. [Link]

-

ResearchGate. (2015). A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde producing the corresponding dioxolane? [Link]

- Google Patents. (n.d.). Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde.

-

Organic Syntheses. (n.d.). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. [Link]

-

Russian Journal of General Chemistry. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). [Link]

-

Organic Syntheses. (n.d.). l-(s)-glyceraldehyde acetonide. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for cis- and trans-2-Isopropyl-4-methyl-1,3-dioxolane (HMDB0032204). [Link]

-

ResearchGate. (n.d.). 2 H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). [Link]

-

NIST WebBook. (n.d.). 1,3-Dioxolane-4-methanol, 2,2-dimethyl-. [Link]

-

ACS Omega. (2021). General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. [Link]

-

National Institutes of Health. (2017). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. [Link]

-

Revues Scientifiques Marocaines. (2022). ACETALIZATION REACTIONS OF CARBONYL COMPOUNDS. [Link]

Sources

- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 4. hmdb.ca [hmdb.ca]

- 5. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde | C7H12O3 | CID 11084008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral Pool Synthesis of L-glycerol S-Serine → L-glyceraldehyde. | Filo [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. chemical-label.com [chemical-label.com]

- 9. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 10. rbnainfo.com [rbnainfo.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 14. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol 98 14347-78-5 [sigmaaldrich.com]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

A Technical Guide to (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde: Synthesis, Characterization, and Applications in Drug Development

Abstract

(S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde, a chiral building block derived from the versatile starting material (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), is a pivotal intermediate in the stereoselective synthesis of a variety of pharmaceutical compounds. This in-depth technical guide provides a comprehensive overview of its chemical structure, detailed synthetic methodologies, thorough characterization, and key applications in drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in the laboratory.

Introduction: The Significance of a Chiral Acetaldehyde

(S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde, also known by its IUPAC name 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde, is a chiral organic compound featuring a reactive aldehyde functionality and a protected diol in a stereodefined configuration.[1] The presence of the acetal group, derived from glycerol, makes it a stable yet readily transformable synthon.[1] Its importance lies in the (S)-stereocenter, which allows for the introduction of chirality into target molecules, a critical aspect in the development of modern therapeutics where enantiomeric purity is paramount for efficacy and safety.

This guide will delve into the practical aspects of working with this valuable chiral intermediate, from its synthesis and purification to its detailed analytical characterization and its role in the synthesis of complex drug molecules.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is essential for its effective handling, reaction setup, and purification.

Chemical Structure

The structure of (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is characterized by a five-membered dioxolane ring with two methyl groups at the C2 position and an acetaldehyde group at the C4 position, which is a chiral center with the (S) configuration.

Molecular Diagram:

Caption: 2D Structure of (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | [1] |

| CAS Number | 32233-44-6 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (typical) | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

The synthesis of the title compound is a well-established two-step process commencing from commercially available and inexpensive glycerol. The key is the stereospecific protection of the 1,2-diol of (S)-glycerol, followed by the selective oxidation of the primary alcohol.

Step 1: Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

The initial step involves the acid-catalyzed acetalization of glycerol with acetone. This reaction is highly regioselective for the 1,2-diol, leading to the formation of the five-membered dioxolane ring, known as solketal. The use of (S)-glycerol as the starting material ensures the desired (S)-stereochemistry in the product.

Reaction Scheme 1: Synthesis of (S)-Solketal

Caption: Acetalization of (S)-glycerol with acetone.

Experimental Protocol: Synthesis of (S)-Solketal

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-glycerol (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: Remove the excess acetone under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure (S)-solketal as a colorless oil. A typical yield for this reaction is >95%.

Step 2: Oxidation of (S)-Solketal to (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

The selective oxidation of the primary alcohol of (S)-solketal to the corresponding aldehyde is a critical step. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid and to prevent cleavage of the acid-sensitive acetal protecting group. Mild and selective oxidation methods such as the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are preferred.

Reaction Scheme 2: Oxidation of (S)-Solketal

Caption: Oxidation of (S)-Solketal to the target aldehyde.

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. This method is highly effective for the synthesis of aldehydes from primary alcohols under mild, low-temperature conditions.[2][3][4]

-

Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of (S)-solketal (1.0 eq) in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-60 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is typically purified by flash column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is another mild and efficient method for the oxidation of primary alcohols to aldehydes.[5][6][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve (S)-solketal (1.0 eq) in anhydrous DCM.

-

DMP Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the solid dissolves.

-

Extraction and Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure. Expected signals include:

-

A doublet for the aldehydic proton (CHO) in the region of 9.5-9.8 ppm.

-

A multiplet for the methine proton on the dioxolane ring (CH-O) around 4.3-4.5 ppm.

-

Multiplets for the diastereotopic methylene protons of the acetaldehyde side chain (CH₂CHO) and the dioxolane ring (OCH₂) in the range of 2.5-4.2 ppm.

-

Two singlets for the non-equivalent methyl groups of the acetal at approximately 1.3-1.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom:

-

The aldehydic carbonyl carbon (C=O) will appear downfield, typically around 200-202 ppm.

-

The acetal carbon (C(CH₃)₂) is expected around 109-110 ppm.

-

The carbons of the dioxolane ring and the side chain will resonate in the range of 25-77 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

-

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected in the region of 1720-1740 cm⁻¹.[9]

-

C-H stretching vibrations of the aldehyde group may be observed as two weak bands around 2720 and 2820 cm⁻¹.

-

The C-O stretching of the acetal will appear as strong bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) is expected at m/z 144.

-

Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[10][11][12]

Chiral Analysis: Enantiomeric Excess (ee) Determination

Ensuring the enantiomeric purity of the final product is critical. The enantiomeric excess can be determined using chiral chromatography techniques.

Protocol: Chiral Gas Chromatography (GC)

-

Column Selection: A chiral GC column, such as one with a cyclodextrin-based stationary phase, is required for the separation of the enantiomers.[13][14]

-

Sample Preparation: Prepare a dilute solution of the aldehyde in a suitable solvent (e.g., hexane or dichloromethane).

-

Analysis: Inject the sample onto the chiral GC column and run a temperature program to achieve baseline separation of the (S) and (R) enantiomers.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Applications in Drug Development

The primary utility of (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde in drug development lies in its role as a versatile chiral building block. The aldehyde functionality allows for a wide range of subsequent chemical transformations, including but not limited to:

-

Reductive amination: To introduce chiral amine functionalities.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds with stereochemical control.

-

Aldol and related condensation reactions: To build more complex carbon skeletons.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

A notable application is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The stereochemistry of the sugar moiety is crucial for biological activity, and this chiral aldehyde serves as a key precursor to introduce the correct stereochemistry. For instance, it is a key intermediate in the synthesis of the anti-cancer drug Gemcitabine . It has also been utilized in the synthesis of antiviral agents, including those targeting HIV and other viruses.[15][16][17]

Workflow: Role in Asymmetric Synthesis

Caption: Synthetic utility of the title compound in drug development.

Conclusion

(S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is a highly valuable and versatile chiral intermediate in modern organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis from an inexpensive, renewable resource, coupled with its ability to undergo a wide array of stereoselective transformations, makes it an attractive building block for the construction of complex, enantiomerically pure drug molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this important chiral synthon.

References

- Organic Syntheses, Coll. Vol. 10, p.499 (2004); Vol. 77, p.1 (2000).

- Mancuso, A. J.; Swern, D. Synthesis1981, 1981 (3), 165–185.

- Dess, D. B.; Martin, J. C. J. Org. Chem.1983, 48 (22), 4155–4156.

- Dess, D. B.; Martin, J. C. J. Am. Chem. Soc.1991, 113 (19), 7277–7287.

- Organic Syntheses, Coll. Vol. 9, p.477 (1998); Vol. 72, p.86 (1995).

-

Common Organic Chemistry. Alcohol to Aldehyde (Dess-Martin Periodinane). [Link]

-

PubChem. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

MSU Chemistry. Swern Oxidation Procedure. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Chemistry Steps. Dess-Martin periodinane (DMP oxidation). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

SpectraBase. 2-[(4R,5R)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

PubChem. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde. [Link]

- Google Patents. EP0337713B1 - 2-Substituted-4-Substituted-1,3-Dioxolanes, Synthesis and use thereof.

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Dalhousie University. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

PubMed. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethanal fragmentation pattern. [Link]

-

Amazon S3. 1H-NMR: A Novel Approach to Determining the Thermodynamic Properties of Acetaldehyde Condensation Reactions with Glycerol, (+)-Catechin, and Glutathione. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

eGyanKosh. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

PubChem. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetaldehyde. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]

-

PubMed. Design, synthesis and evaluation of 2,2-dimethyl-1,3-dioxolane derivatives as human rhinovirus 3C protease inhibitors. [Link]

-

PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]

-

ACS Publications. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. [Link]

-

PubChem. 2-(2',2'-Dimethyl-1,3-dioxan-4-yl)-acetaldehyde. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. (-)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. [Link]

-

Rilas Technologies. Enantiomeric and Diastereomeric Excess Determination. [Link]

-

Semantic Scholar. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

Sources

- 1. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde | C7H12O3 | CID 11084008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. gcms.cz [gcms.cz]

- 14. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde molecular weight

An In-Depth Technical Guide to (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde: A Cornerstone Chiral Building Block

Introduction

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, a prominent chiral building block, serves as a critical starting material in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure uniquely combines a reactive aldehyde functional group with a stereodefined center, which is masked within an isopropylidene-protected glycerol backbone. This arrangement provides chemists with a robust and versatile C3 synthon, enabling the precise installation of chirality and subsequent elaboration into more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical validation, and strategic applications in modern organic synthesis, tailored for researchers and drug development professionals.

Core Physicochemical and Structural Properties

The utility of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde stems from its distinct structural features. The molecule's identity and key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| CAS Number | 32233-44-6 | [1] |

| IUPAC Name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | [3] |

| Synonyms | L-Glyceraldehyde Acetonide Homologue, (S)-Garner's Aldehyde Homologue | [3] |

| SMILES | CC1(OCCC=O)C | [3] |

| Appearance | Colorless to pale yellow liquid (typical) | [4] |

Scientific Rationale: The Intersection of Chirality and Functionality

The efficacy of this compound as a synthetic intermediate is not accidental; it is a direct consequence of its molecular architecture, which addresses three fundamental challenges in asymmetric synthesis: chirality, protection, and functional group reactivity.

The Imperative of Chirality

Many bioactive molecules, especially pharmaceuticals, are chiral, and their physiological effects are often stereospecific. One enantiomer may exhibit therapeutic benefits (the eutomer), while the other may be inactive or even harmful (the distomer). (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde is derived from the "chiral pool," meaning it is synthesized from readily available, enantiomerically pure natural products like sugars. This heritage provides an inexpensive and reliable method for introducing a specific stereocenter ((S)-configuration at the C4 position of the dioxolane ring) into a target molecule.

The Role of the 1,3-Dioxolane Ring: A Strategic Protecting Group

The 2,2-dimethyl-1,3-dioxolane moiety, also known as an isopropylidene ketal or acetonide, serves as a protecting group for the vicinal diol of the original glycerol backbone. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group (like a diol) from interfering with reactions occurring elsewhere in the molecule.

Causality in Choice:

-

Stability: The isopropylidene group is stable to a wide range of non-acidic conditions, including organometallic reagents (e.g., Grignard, organolithiums), hydrides, and many oxidizing agents. This allows for selective manipulation of the aldehyde.

-

Ease of Formation and Cleavage: It is readily formed from a diol and acetone (or a derivative like 2,2-dimethoxypropane) under acidic catalysis.[5][6] Conversely, it is easily removed by treatment with aqueous acid, regenerating the diol when needed.[5] This robust "on/off" capability is a hallmark of a good protecting group.

The Aldehyde: A Gateway for Molecular Elaboration

The terminal aldehyde is a highly versatile functional group. Its electrophilic carbon is susceptible to attack by a vast array of nucleophiles, and the adjacent α-carbon can be enolized. This dual reactivity allows for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Nucleophilic Additions: Reactions with Grignard reagents or organolithiums to form secondary alcohols.

-

Wittig and Related Olefinations: Conversion of the aldehyde to an alkene with controlled geometry.

-

Reductive Amination: Formation of chiral amines.

-

Aldol and Mannich Reactions: Creation of new stereocenters via enolate chemistry.[1]

-

Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.

Synthesis and Provenance

The most common synthetic routes to (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde begin with enantiopure starting materials from the chiral pool, such as L-ascorbic acid (Vitamin C) or D-mannitol. A representative pathway involves the oxidative cleavage of a protected diol.

Caption: A comprehensive workflow for analytical validation.

Protocol 1: Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include:

-

~9.8 ppm (triplet, 1H): The characteristic aldehyde proton (CHO).

-

~4.4-4.2 ppm (multiplet, 1H): The proton on the chiral center (C4-H).

-

~4.1 and ~3.8 ppm (multiplets, 2H): The diastereotopic protons on the dioxolane ring (C5-H₂).

-

~2.7 ppm (doublet of doublets, 2H): The methylene protons adjacent to the aldehyde (CH₂CHO).

-

~1.4 and ~1.3 ppm (singlets, 6H): The two diastereotopic methyl groups of the isopropylidene protector. [7][8] * ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) would include:

-

~201 ppm: Aldehyde carbonyl carbon (C=O).

-

~110 ppm: Ketal carbon (C(CH₃)₂).

-

~75 ppm: Chiral center carbon (C4).

-

~68 ppm: Methylene carbon in the ring (C5).

-

~50 ppm: Methylene carbon adjacent to the aldehyde.

-

~26 and ~25 ppm: The two methyl carbons. [9]2. Mass Spectrometry (MS): Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should confirm the molecular ion peak or a related fragment consistent with the molecular weight of 144.17 g/mol .

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational frequencies would include a strong absorption band around 1725 cm⁻¹ for the aldehyde C=O stretch and strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the dioxolane ring.

Protocol 2: Enantiomeric Purity Determination

Establishing the enantiomeric excess (% ee) is non-negotiable for applications in drug development.

-

Technique Selection: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice. [10][11]2. Stationary Phase: A chiral stationary phase (CSP) is required. For GC, cyclodextrin-based columns (e.g., Rt-bDEXse) are effective for separating similar chiral dioxolanes. [10]For HPLC, polysaccharide-based phases (e.g., cellulose or amylose derivatives) are broadly applicable. [12]3. Methodology (HPLC Example):

-

Column: A suitable chiral column (e.g., RegisCell®, Whelk-O® 1).

-

Mobile Phase: Typically a normal-phase solvent system like hexane/isopropanol or hexane/ethanol. The ratio is optimized to achieve baseline separation of the two enantiomers.

-

Detection: UV detector (aldehydes have a weak n→π* transition around 290 nm) or by derivatizing the aldehyde to a UV-active species.

-

Analysis: Inject a racemic standard (a 50:50 mixture of the (4S) and (4R) enantiomers) to determine the retention times of each. Inject the sample and integrate the peak areas.

-

Calculation: Enantiomeric Excess (% ee) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

-

Applications in Asymmetric Synthesis: A Case Study

The true value of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde is demonstrated in its application. It serves as a key fragment in the total synthesis of numerous complex molecules. For instance, it is a precursor for constructing the side chains of β-lactam antibiotics and other pharmacologically active agents. [13] Workflow: Synthesis of a β-Lactam Core

This workflow illustrates how the aldehyde is used to set a crucial stereocenter in the synthesis of an azetidinone, the core structure of many antibiotics.

Caption: Strategic use in constructing a chiral azetidinone.

In this sequence, the chiral aldehyde undergoes a diastereoselective addition to an imine. The inherent chirality of the aldehyde directs the formation of one diastereomer preferentially. This adduct can then undergo a Staudinger [2+2] cycloaddition with a ketene to form the four-membered azetidinone ring with high stereocontrol. The dioxolane side chain can then be deprotected and modified to complete the synthesis of the target drug molecule.

Conclusion

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde is more than a simple chemical; it is an enabling tool in the field of asymmetric synthesis. Its well-defined stereochemistry, combined with the orthogonal reactivity of its functional groups, provides a reliable and cost-effective solution for introducing chirality into complex molecules. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the creation of novel, stereochemically pure therapeutic agents.

References

-

PubChem. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Wang, Q., Gu, Q., & You, S. L. (2019). Enantioselective Carbonyl Catalysis Enabled by Chiral Aldehydes. Angewandte Chemie International Edition, 58(21), 6818–6825. Available from: [Link]

-

Trost, B. M., Xu, J., & Reichle, M. (2007). Enantioselective synthesis of alpha-tertiary hydroxyaldehydes by palladium-catalyzed asymmetric allylic alkylation of enolates. Journal of the American Chemical Society, 129(2), 282–283. Available from: [Link]

-

MacMillan, D. W. C., et al. (2004). Enantioselective organocatalytic aldehyde–aldehyde cross-aldol couplings. The broad utility of a-thioacetal aldehydes. Tetrahedron, 60(30), 6571-6579. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

Thiery, V. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 515-582. Available from: [Link]

-

Rojo, J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts, 11(8), 896. Available from: [Link]

-

Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. Available from: [Link]

-

Organic-Chemicals.com. What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available from: [Link]

-

National Institutes of Health (NIH). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available from: [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]

-

A-Level Chemistry. compared using 13C nmr spectroscopy. Available from: [Link]

-

SpectraBase. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Available from: [Link]

-

Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available from: [Link]

-

Russian Journal of General Chemistry. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Available from: [Link]

-

BGB Analytik. CHIRAL Handbook. Available from: [Link]

Sources

- 1. Enantioselective Carbonyl Catalysis Enabled by Chiral Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | C6H10O3 | CID 11105390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bgb-analytik.com [bgb-analytik.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde from D-Mannitol: An In-Depth Technical Guide

Introduction: The Significance of a Chiral Building Block

(4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, also widely known as (R)-(+)-glyceraldehyde acetonide or 2,3-O-isopropylidene-D-glyceraldehyde, is a versatile and highly valuable chiral building block in modern organic synthesis. Its utility stems from the presence of a protected diol and a reactive aldehyde functionality within a compact, stereodefined framework. This trifunctional nature allows for a diverse array of chemical transformations, making it a cornerstone in the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products. For instance, it serves as a key intermediate in the synthesis of various therapeutic agents.[1]

This guide provides a comprehensive, in-depth technical overview of a robust and scalable two-step synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde commencing from the readily available and inexpensive starting material, D-mannitol. It is imperative to note that the synthesis originating from D-mannitol yields the (R)-enantiomer of the target aldehyde. This stereochemical outcome is a direct consequence of the stereochemistry of the starting material and the nature of the chemical transformations involved.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering not only detailed experimental protocols but also the underlying scientific principles and practical insights to ensure successful execution.

Overall Synthetic Strategy

The synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde from D-mannitol is a well-established two-step process. The first step involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as isopropylidene acetals to form the crystalline intermediate, 1,2:5,6-di-O-isopropylidene-D-mannitol. This protection strategy selectively exposes the central C3-C4 vicinal diol for the subsequent key transformation.

The second step is the oxidative cleavage of this central diol using a periodate salt, which precisely breaks the carbon-carbon bond to yield two equivalents of the desired chiral aldehyde, (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

Caption: Overall synthetic workflow from D-mannitol to (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

Part 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol

The selective protection of the terminal diols of D-mannitol is achieved through an acetalation reaction with acetone, typically catalyzed by a Lewis acid such as zinc chloride. This method is advantageous due to the use of inexpensive and readily available reagents and generally provides high yields of the desired product.

Causality Behind Experimental Choices:

-

Acetone as Reagent and Solvent: Acetone serves a dual role as both the protecting group source and the reaction solvent. Its use in excess drives the equilibrium towards the formation of the diacetal.

-

Zinc Chloride as Catalyst: Anhydrous zinc chloride is an effective Lewis acid catalyst for this acetalation. It activates the carbonyl group of acetone, making it more susceptible to nucleophilic attack by the hydroxyl groups of D-mannitol. It is crucial to use anhydrous zinc chloride, as water can deactivate the catalyst and hinder the reaction.

-

Potassium Carbonate in Work-up: The reaction is quenched with a suspension of potassium carbonate in water. This serves to neutralize the acidic catalyst and precipitate the zinc as zinc carbonate, which can be easily removed by filtration.

Detailed Experimental Protocol:

-

Catalyst Preparation: In a round-bottomed flask, heat zinc chloride (40 g, 293 mmol) gently with a flame until it melts to remove any residual water. Allow the flask to cool to room temperature under a drying tube (e.g., CaCl₂).

-

Reaction Setup: To the flask containing the anhydrous zinc chloride, add anhydrous acetone (400 mL) and swirl to dissolve the solid. Once the solution has cooled to room temperature, add D-mannitol (20 g, 110 mmol) in one portion.

-

Reaction Execution: Stopper the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 5 hours, at which point the solution should become clear.

-

Work-up: Pour the reaction mixture into a vigorously stirred suspension of potassium carbonate (45 g) in water (45 mL). Filter the resulting mixture to remove the precipitated zinc carbonate and wash the solid with acetone (50 mL).

-

Extraction: Concentrate the filtrate to remove the acetone. Dissolve the remaining aqueous residue in diethyl ether (60 mL) and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a white slurry. Add hexane (100 mL) to the slurry and stir for 20 minutes. Cool the mixture to -10°C for 1 hour, followed by 1 hour at 8°C. Filter the crystalline product under vacuum, wash with cold hexane, and dry in a desiccator to afford 1,2:5,6-di-O-isopropylidene-D-mannitol.

| Parameter | Value | Reference |

| Typical Yield | 87% | |

| Melting Point | 119-120 °C | |

| Appearance | White crystalline solid | |

| IR (KBr, cm⁻¹) | 3403, 3280, 2991, 2934, 1159, 1069, 859, 846 | |

| ¹H NMR (300 MHz, CDCl₃) δ | 1.36 (s, 6H), 1.42 (s, 6H), 2.66 (d, 2H), 3.74 (dd, 2H), 3.9-4.2 (m, 6H) |

Part 2: Oxidative Cleavage to (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

The pivotal step in this synthesis is the oxidative cleavage of the central vicinal diol of 1,2:5,6-di-O-isopropylidene-D-mannitol. Sodium periodate (NaIO₄) is the reagent of choice for this transformation, offering high selectivity and clean reaction profiles. The reaction proceeds via a cyclic periodate ester intermediate, which fragments to yield two molecules of the target aldehyde.

Mechanism of Oxidative Cleavage:

The reaction is initiated by the attack of the diol on the iodine atom of the periodate, forming a cyclic periodate ester. This intermediate then undergoes a concerted fragmentation, breaking the C-C bond of the diol and reducing the iodine from I(VII) to I(V) (iodate), to furnish two molecules of the aldehyde.

Caption: Simplified mechanism of vicinal diol cleavage by sodium periodate.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve sodium periodate (3.25 g, 15.19 mmol) in distilled water (30 mL). Add diethyl ether (50 mL) to the flask.

-

Addition of Substrate: To the biphasic mixture, add 1,2:5,6-di-O-isopropylidene-D-mannitol (4 g, 11.68 mmol) while stirring.

-

Phase-Transfer Catalyst (Optional but Recommended): Add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (160 mg, 0.5 mmol) to facilitate the reaction between the water-soluble periodate and the ether-soluble diol.[2]

-

Reaction Execution: Seal the flask and stir the suspension vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Collect the upper organic layer. Extract the lower aqueous layer with diethyl ether (3 x 20 mL).

-

Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and carefully concentrate it under reduced pressure. The crude aldehyde can be purified by vacuum distillation.

Part 3: Purification and Characterization of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

The final product is a volatile liquid and requires careful handling during purification to avoid losses. Vacuum distillation is the preferred method for obtaining the pure aldehyde.

| Parameter | Value | Reference |

| Typical Yield | ~80-90% (from diol) | |

| Boiling Point | 139 °C (lit.) | [2][3] |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Density | 1.045 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n²⁰/D) | 1.454 (lit.) | [2] |

| Specific Rotation ([α]²²/D) | +53.8° (c = 2, CHCl₃) | [2] |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the aldehyde proton around 9.7 ppm, a multiplet for the C4 proton, two multiplets for the C5 methylene protons, and two singlets for the non-equivalent methyl groups of the isopropylidene moiety.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 202 ppm, along with signals for the acetal carbon, the methine and methylene carbons of the dioxolane ring, and the two methyl carbons.

-

IR (neat): The infrared spectrum will exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the aldehyde, and strong C-O stretching bands for the acetal group.

Conclusion

The synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde from D-mannitol is a highly efficient and practical route to a valuable chiral synthon. The two-step sequence, involving a robust diol protection followed by a selective oxidative cleavage, provides the target aldehyde in good overall yield. The experimental protocols detailed in this guide, coupled with the rationale behind the procedural choices, are intended to provide researchers with a reliable and reproducible method for the preparation of this important molecule. Careful execution of the experimental procedures and purification steps is crucial for obtaining the product in high purity.

References

-

Alvarenga, E. S., Carneiro, V. M. T., Silvério, F. O., & Saliba, W. A. (2006). A high yield synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 51(3), 985-987. Retrieved from [Link]

-

Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2014). Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents. Organic Process Research & Development, 18(11), 1394-1398. Retrieved from [Link]

-

de Alvarenga, E. S. (2006). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. Retrieved from [Link]

-

Schmid, C. R., & Bryant, J. D. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6. Retrieved from [Link]

-

Pharmaffiliates. (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (BSC). Retrieved from [Link]

- Gnoni, G. V., & Sardanelli, A. M. (2004). Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol. European Patent No. EP1413627A1.

-

Kanda, P., & Wells, M. A. (1980). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of lipid research, 21(2), 257–258. Retrieved from [Link]

Sources

Spectroscopic Data for (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, a valuable chiral building block in organic synthesis. The inherent chirality and versatile functionality of this molecule make its unambiguous characterization paramount for its application in the development of complex molecular architectures, including active pharmaceutical ingredients. This document, crafted from the perspective of a Senior Application Scientist, aims to deliver not just the data, but also the rationale behind the spectral interpretations and the experimental considerations necessary for obtaining high-quality results.

Molecular Structure and Spectroscopic Overview

(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, often referred to as a protected form of (S)-glyceraldehyde, possesses a unique set of structural features that are reflected in its spectroscopic signatures. The rigid 1,3-dioxolane ring, the chiral center at the 4-position, and the reactive aldehyde functionality each contribute distinct signals in various spectroscopic techniques. A thorough understanding of these contributions is essential for confirming the identity, purity, and stereochemical integrity of the compound.

Molecular Structure of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde

Caption: Ball-and-stick model of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, both ¹H and ¹³C NMR provide a wealth of information regarding its connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum of this aldehyde is characterized by distinct signals for the dioxolane ring protons, the gem-dimethyl groups, the methylene protons adjacent to the ring, and the aldehydic proton. Due to the chiral center at C4, the gem-dimethyl groups are diastereotopic and thus exhibit separate signals. Similarly, the methylene protons of the acetaldehyde moiety are also diastereotopic.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | H-1 (CHO) |

| ~4.4 | m | 1H | H-4 |

| ~4.1 | dd | 1H | H-5a |

| ~3.8 | dd | 1H | H-5b |

| ~2.7 | m | 2H | H-2 (CH₂) |

| ~1.4 | s | 3H | CH₃ (syn to C4-substituent) |

| ~1.3 | s | 3H | CH₃ (anti to C4-substituent) |

Note: Predicted values are based on spectral data of similar compounds and established chemical shift increments. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified aldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; chloroform-d is a common choice due to its good dissolving power and relatively clean spectral window.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the ring protons.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Causality in Experimental Choices: The use of a high-field instrument is dictated by the need to resolve the potentially overlapping signals of the diastereotopic protons. Chloroform-d is chosen for its ability to dissolve a wide range of organic compounds and its single residual peak is easily identifiable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, seven distinct signals are expected.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | C-1 (CHO) |

| ~110 | C-3 (quaternary) |

| ~75 | C-4 |

| ~68 | C-5 |

| ~49 | C-2 |

| ~26 | CH₃ (syn) |

| ~25 | CH₃ (anti) |

Note: These are predicted chemical shifts. Experimental values may vary slightly.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Decoupling: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.

-

Acquisition Time: A longer acquisition time and a greater number of scans are necessary to achieve an adequate signal-to-noise ratio.

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in the ¹³C spectrum should correspond to the number of non-equivalent carbons inferred from the ¹H spectrum and the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, the most prominent features will be the C=O stretch of the aldehyde and the C-O stretches of the dioxolane ring.

Characteristic IR Absorptions

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2990-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium (often weak) | C-H stretch (aldehydic, Fermi doublet) |

| ~1730 | Strong, sharp | C=O stretch (aldehyde) |

| ~1200-1000 | Strong | C-O stretch (acetal) |

Experimental Protocol for IR Spectroscopy (Liquid Film)

As the compound is a liquid at room temperature, the simplest method for obtaining an IR spectrum is as a thin film.

-

Sample Preparation: Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-